YM-53601

Description

BenchChem offers high-quality YM-53601 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YM-53601 including the price, delivery time, and more detailed information at info@benchchem.com.

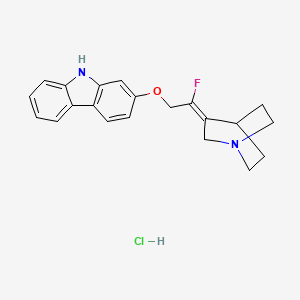

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

YM-53601: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating significant potential as a lipid-lowering agent. This document provides an in-depth technical overview of the mechanism of action of YM-53601, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Squalene Synthase

The primary mechanism of action of YM-53601 is the direct inhibition of squalene synthase, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2][3][4] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][4][5] By blocking this enzymatic step, YM-53601 effectively curtails the de novo synthesis of cholesterol.[1][3][6] This targeted inhibition leads to a significant reduction in plasma concentrations of non-HDL cholesterol.[1][3]

Beyond its impact on cholesterol, YM-53601 has demonstrated a robust triglyceride-lowering effect.[1][3][6] This is attributed to several downstream consequences of squalene synthase inhibition, including the suppression of triglyceride and free fatty acid biosynthesis in the liver and a decrease in the secretion of cholesterol and triglycerides from the liver.[6] Furthermore, YM-53601 has been shown to enhance the clearance of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[7]

Recent studies have also highlighted additional cellular effects of YM-53601. It has been observed to reduce mitochondrial cholesterol levels in hepatocellular carcinoma cell lines (H35 and HepG2) and to potentiate the efficacy of certain chemotherapeutic agents.[2][5] Additionally, due to its inhibition of FDFT1, YM-53601 may play a role in impeding the propagation of the Hepatitis C virus (HCV).[2]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of YM-53601 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of YM-53601 against Squalene Synthase

| Species/Cell Line | Tissue Source | IC50 (nM) |

| Human | HepG2 Cells | 79[2] |

| Rhesus Monkey | Hepatic Microsomes | 45[2] |

| Guinea-pig | Hepatic Microsomes | 46[2] |

| Rat | Hepatic Microsomes | 90[2] |

| Hamster | Hepatic Microsomes | 170[2] |

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis

| Species | Parameter | ED50 (mg/kg) |

| Rat | Inhibition of Cholesterol Biosynthesis | 32[1][2][3] |

Table 3: In Vivo Efficacy of YM-53601 on Plasma Lipids

| Species | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides |

| Guinea-pig | - | 100 mg/kg/day | 14 days | 47%[3] | - |

| Rhesus Monkey | - | 50 mg/kg (twice daily) | 21 days | 37%[1][3] | - |

| Hamster | Normal | 50 mg/kg/day | 5 days | - | 81%[3] |

| Hamster | High-fat | 100 mg/kg/day | 7 days | - | 73%[1][3] |

| Hamster | - | Single Dose | - | 35% | 64% |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of YM-53601's mechanism of action.

In Vitro Squalene Synthase Inhibition Assay

-

Objective: To determine the in vitro potency of YM-53601 in inhibiting squalene synthase activity.

-

Materials:

-

Hepatic microsomes from various species (rat, hamster, guinea-pig, rhesus monkey) or from human hepatoma cell lines (HepG2).

-

[3H]farnesyl diphosphate (substrate).

-

YM-53601.

-

Reaction buffer and cofactors.

-

-

Protocol:

-

Prepare hepatic microsomes from liver tissue or cultured HepG2 cells.

-

Pre-incubate the microsomal preparation with varying concentrations of YM-53601.

-

Initiate the enzymatic reaction by adding [3H]farnesyl diphosphate.

-

Incubate the reaction mixture under optimal conditions for squalene synthase activity.

-

Terminate the reaction and extract the lipid-soluble products.

-

Separate and quantify the amount of [3H]squalene formed using techniques such as thin-layer chromatography or high-performance liquid chromatography coupled with a radioactivity detector.

-

Calculate the concentration of YM-53601 that causes 50% inhibition of squalene synthase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Cholesterol Biosynthesis Inhibition Assay

-

Objective: To assess the in vivo efficacy of YM-53601 in inhibiting cholesterol biosynthesis.

-

Animal Model: Rats.

-

Materials:

-

YM-53601.

-

[14C]-acetate.

-

-

Protocol:

-

Administer varying doses of YM-53601 orally to a cohort of rats.

-

After a specified time, inject the rats with [14C]-acetate, a radiolabeled precursor for cholesterol synthesis.

-

Following a designated incubation period, collect liver tissue samples.

-

Extract and saponify the lipids from the liver samples.

-

Isolate the cholesterol fraction and measure the incorporation of [14C] into cholesterol using liquid scintillation counting.

-

Determine the dose of YM-53601 that results in a 50% reduction in cholesterol biosynthesis (ED50).

-

In Vivo Lipid-Lowering Efficacy Studies

-

Objective: To evaluate the effect of YM-53601 on plasma lipid levels in various animal models.

-

Animal Models: Rats, guinea-pigs, hamsters, rhesus monkeys.

-

Protocol:

-

Acclimate animals to the experimental conditions and, if required, induce hyperlipidemia through a high-fat diet.

-

Administer YM-53601 orally at specified doses and for a defined duration. A control group receives the vehicle.

-

Collect blood samples at baseline and at various time points during the treatment period.

-

Separate plasma and measure the concentrations of total cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

-

Calculate non-HDL-cholesterol levels by subtracting HDL-cholesterol from total cholesterol.

-

Statistically analyze the changes in lipid parameters between the YM-53601 treated and control groups.

-

VLDL and LDL Clearance Assay

-

Objective: To determine the effect of YM-53601 on the clearance rate of VLDL and LDL from the plasma.

-

Animal Model: Hamsters.

-

Materials:

-

YM-53601.

-

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), a fluorescent lipophilic dye.

-

VLDL and LDL isolated from donor animals.

-

-

Protocol:

-

Label isolated VLDL and LDL with the fluorescent dye DiI.

-

Administer YM-53601 or vehicle to hamsters.

-

Inject the DiI-labeled VLDL or LDL into the treated and control animals.

-

Collect blood samples at multiple time points post-injection.

-

Measure the fluorescence intensity in the plasma to determine the concentration of the labeled lipoproteins remaining in circulation.

-

Calculate the clearance rate of DiI-VLDL and DiI-LDL from the plasma.

-

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and YM-53601 Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of YM-53601 on squalene synthase.

Experimental Workflow for In Vivo Lipid-Lowering Assessment

Caption: Workflow for evaluating the in vivo lipid-lowering efficacy of YM-53601.

Proposed Mechanism of Triglyceride Reduction by YM-53601

Caption: Postulated mechanisms contributing to the triglyceride-lowering effect of YM-53601.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

YM-53601: A Technical Guide to Squalene Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting the first committed step in sterol synthesis, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, presenting a promising therapeutic strategy for hyperlipidemia.[1][2][4] This technical guide provides a comprehensive overview of YM-53601, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction to Squalene Synthase and its Inhibition

Squalene synthase (farnesyl-diphosphate farnesyltransferase) catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][5] This is the first enzymatic step exclusively dedicated to the biosynthesis of sterols, including cholesterol.[5][6][7] Inhibition of this enzyme is a rational target for lowering cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids that are essential for various cellular functions.[1][8] This specificity is hypothesized to lead to a better side-effect profile.[6][7] YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel and potent inhibitor of this enzyme.[1][2]

Mechanism of Action of YM-53601

YM-53601 exerts its lipid-lowering effects by directly inhibiting the activity of squalene synthase. This inhibition leads to a reduction in the hepatic synthesis of squalene, a key precursor of cholesterol.[1][2] The decreased intracellular cholesterol concentration is believed to upregulate the expression of hepatic LDL receptors, similar to the mechanism of statins, which enhances the clearance of LDL cholesterol from the circulation.[9][10] Furthermore, studies have shown that YM-53601 also suppresses the biosynthesis of triglycerides and free fatty acids in the liver and inhibits the secretion of cholesterol and triglycerides.[11] The precise mechanism for the triglyceride-lowering effect is still under investigation but may involve these suppressive effects on lipogenic biosynthesis and secretion.[11]

Quantitative Data on YM-53601 Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies on YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

| Species/Cell Line | Microsome Source | IC50 (nM) |

| Human | HepG2 Cells | 79[12] |

| Rat | Liver | 90[12] |

| Hamster | Liver | 170[12] |

| Guinea Pig | Liver | 46[12] |

| Rhesus Monkey | Liver | 45[12] |

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis and Plasma Lipids

| Animal Model | Diet | Dosage | Duration | Effect |

| Rat | - | 32 mg/kg (single oral dose) | - | ED50 for inhibition of cholesterol biosynthesis.[2][12] |

| Guinea Pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in plasma non-HDL-C.[2] |

| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% reduction in plasma non-HDL-C.[2] |

| Hamster | Normal | 50 mg/kg/day | 5 days | 81% reduction in plasma triglycerides.[2] |

| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in plasma triglycerides.[2] |

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol is a generalized representation based on common methodologies for assessing squalene synthase activity.

Objective: To determine the in vitro inhibitory activity of YM-53601 on squalene synthase.

Materials:

-

Hepatic microsomes from various species or HepG2 cells.

-

[³H]farnesyl diphosphate (FPP) as the substrate.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, NaF, and NADPH).

-

YM-53601 at various concentrations.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Methodology:

-

Microsome Preparation: Homogenize liver tissue or HepG2 cells in a suitable buffer and centrifuge to isolate the microsomal fraction, which contains squalene synthase.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal protein.

-

Inhibitor Addition: Add varying concentrations of YM-53601 or vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]FPP.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extraction of Squalene: Extract the lipid-soluble product, [³H]squalene, into an organic solvent.

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of YM-53601 and determine the IC50 value by non-linear regression analysis.

In Vivo Animal Studies for Lipid-Lowering Effects

This protocol outlines a general procedure for evaluating the in vivo efficacy of YM-53601.

Objective: To assess the effect of oral administration of YM-53601 on plasma cholesterol and triglyceride levels in animal models.

Materials:

-

Animal models (e.g., rats, hamsters, guinea pigs, rhesus monkeys).

-

YM-53601 formulated for oral administration.

-

Standard or high-fat chow.

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Centrifuge.

-

Clinical chemistry analyzer for lipid profiling.

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing conditions for a specified period before the experiment.

-

Dietary Regimen: Feed the animals either a standard chow or a high-fat diet to induce hyperlipidemia, depending on the study design.

-

Drug Administration: Administer YM-53601 or a vehicle control orally at the specified doses and frequency for the duration of the study.

-

Blood Sampling: Collect blood samples at baseline and at various time points during the study, typically via retro-orbital bleeding or from a catheterized vessel.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Analysis: Analyze the plasma samples for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a validated clinical chemistry analyzer. Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.

-

Data Analysis: Compare the lipid levels between the YM-53601-treated groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the lipid-lowering effects.

Visualizations: Pathways and Workflows

Cholesterol Biosynthesis Pathway and YM-53601 Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the site of inhibition by YM-53601.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Squalene Synthase Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Potent Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) by YM-53601: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YM-53601, a potent inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1][2] Inhibition of this enzyme represents a key strategy for the development of cholesterol-lowering therapeutics. This document summarizes the quantitative inhibitory data for YM-53601, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathway and experimental workflows.

Quantitative Inhibitory Activity of YM-53601

YM-53601 has demonstrated potent inhibition of FDFT1 activity across various species and cell lines. The following tables summarize the key quantitative data available for the in vitro and in vivo efficacy of YM-53601.

Table 1: In Vitro Inhibitory Activity of YM-53601 against FDFT1 (Squalene Synthase)

| Species/Cell Line | Enzyme Source | IC50 (nM) | Reference(s) |

| Human | HepG2 cells | 79 | [3][4] |

| Rat | Liver microsomes | 90 | [3] |

| Hamster | Liver microsomes | 170 | [3] |

| Guinea-pig | Liver microsomes | 46 | [3] |

| Rhesus monkey | Liver microsomes | 45 | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Table 2: In Vivo Efficacy of YM-53601 in Cholesterol Biosynthesis Inhibition

| Animal Model | Parameter | ED50 (mg/kg) | Reference(s) |

| Rat | Inhibition of cholesterol biosynthesis from acetate | 32 | [3][5] |

ED50 (Median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action

YM-53601 exerts its pharmacological effect by directly inhibiting the enzymatic activity of FDFT1.[3] FDFT1 catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This reaction is a two-step process involving the formation of a presqualene pyrophosphate (PSPP) intermediate, which is subsequently reduced by NADPH to yield squalene.[1] By blocking this crucial step, YM-53601 effectively curtails the downstream production of cholesterol. While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive) for YM-53601 has not been detailed in the reviewed literature, squalene synthase inhibitors are often designed as transition-state analogs, suggesting a competitive mode of action.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of YM-53601's effect on FDFT1 activity.

Protocol 1: In Vitro FDFT1 (Squalene Synthase) Inhibition Assay using Radiolabeled Substrate

This protocol is a synthesized methodology based on descriptions of radiometric assays for squalene synthase.[3][6]

Objective: To determine the in vitro inhibitory activity of YM-53601 on FDFT1 by measuring the incorporation of radiolabeled farnesyl pyrophosphate into squalene.

Materials:

-

Enzyme Source: Hepatic microsomes from rat, hamster, guinea-pig, rhesus monkey, or human-derived HepG2 cells.

-

Substrate: [3H]farnesyl diphosphate.

-

Inhibitor: YM-53601.

-

Assay Buffer: Composition may vary, but a typical buffer would be 50 mM HEPES, pH 7.5.

-

Cofactors: NADPH, MgCl2.

-

Other Reagents: Dithiothreitol (DTT), Sodium Fluoride (NaF).

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Microsome Preparation: Prepare hepatic microsomes from the desired species or cell line using standard differential centrifugation techniques. Determine the total protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, MgCl2, DTT, NaF, and NADPH.

-

Inhibitor Addition: Add varying concentrations of YM-53601 (or vehicle control) to the reaction mixtures.

-

Enzyme Addition: Add a predetermined amount of the microsomal enzyme preparation to each tube.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [3H]farnesyl diphosphate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as a strong base (e.g., KOH).

-

Extraction of Squalene: Extract the lipid-soluble product, [3H]squalene, from the aqueous reaction mixture using an organic solvent (e.g., hexane or petroleum ether).

-

Quantification: Transfer the organic phase containing [3H]squalene to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of YM-53601 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Cholesterol Biosynthesis Inhibition Assay

This protocol is based on the in vivo studies cited for YM-53601.[5]

Objective: To determine the in vivo efficacy of YM-53601 in inhibiting de novo cholesterol biosynthesis.

Materials:

-

Animal Model: Sprague-Dawley rats.

-

Test Compound: YM-53601.

-

Radiolabeled Precursor: [14C]-acetate.

-

Vehicle: Appropriate vehicle for oral administration of YM-53601.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the experimental conditions for a sufficient period.

-

Dosing: Administer a single oral dose of YM-53601 at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg) or the vehicle control to different groups of rats.

-

Radiolabel Administration: After a specified time following the administration of the test compound (e.g., 1 hour), inject the rats intraperitoneally with [14C]-acetate.

-

Sample Collection: After a further incubation period, euthanize the animals and collect liver tissue.

-

Lipid Extraction: Extract the total lipids from the liver tissue.

-

Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable fraction, which contains the newly synthesized [14C]-cholesterol.

-

Quantification: Measure the amount of radioactivity in the sterol fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each dose of YM-53601 compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the dose of the compound.

Visualizations

Signaling Pathway: Cholesterol Biosynthesis and the Role of FDFT1

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical position of FDFT1 and the point of inhibition by YM-53601.

Caption: Cholesterol biosynthesis pathway showing FDFT1 inhibition by YM-53601.

Experimental Workflow: In Vitro FDFT1 Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory effect of YM-53601 on FDFT1 activity in vitro.

Caption: Workflow for the in vitro FDFT1 inhibition assay.

References

- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601: A Potent Inhibitor of Cholesterol Biosynthesis

An In-depth Technical Guide on the Mechanism and Effects of YM-53601

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a novel, potent, and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, YM-53601 effectively reduces the production of cholesterol, leading to a significant decrease in plasma levels of non-high-density lipoprotein cholesterol (nonHDL-C) and triglycerides.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YM-53601, supported by quantitative data from various in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its cholesterol-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase).[1][3] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][4] By blocking this step, YM-53601 prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in cellular cholesterol levels.[3]

The inhibition of cholesterol synthesis triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). A decrease in intracellular cholesterol levels leads to the activation of SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the gene for squalene synthase itself. This feedback mechanism is a key aspect of cholesterol homeostasis.

Quantitative Data on the Efficacy of YM-53601

The potency of YM-53601 has been demonstrated in a variety of preclinical studies, both in vitro and in vivo.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

| Species/Cell Line | Microsomal Source | IC50 (nM) |

| Human | HepG2 Cells | 79[5] |

| Rhesus Monkey | Liver | 45[5] |

| Guinea-pig | Liver | 46[5] |

| Rat | Liver | 90[5] |

| Hamster | Liver | 170[5] |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis in Rats

| Compound | ED50 (mg/kg) |

| YM-53601 | 32[1][5] |

| FBQ (a reference squalene synthase inhibitor) | 18[1] |

ED50 (Effective Dose 50%) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 3: In Vivo Effects of YM-53601 on Plasma Lipids in Various Animal Models

| Animal Model | Diet | Dose (mg/kg/day) | Duration | % Reduction in nonHDL-C | % Reduction in Triglycerides |

| Guinea-pigs | Normal | 100 | 14 days | 47% (P<0.001)[1][2] | -30% |

| Rhesus Monkeys | Normal | 50 (twice daily) | 21 days | 37% (P<0.01)[1][2] | Not specified |

| Hamsters | Normal | 50 | 5 days | ~70%[5] | 81% (P<0.001)[1][2] |

| Hamsters | High-fat | 100 | 7 days | Not specified | 73% (P<0.001)[1][2] |

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize the activity of YM-53601.

In Vitro Squalene Synthase Activity Assay

This assay measures the ability of YM-53601 to inhibit the conversion of a radiolabeled substrate to squalene in liver microsomes.

3.1.1. Preparation of Hepatic Microsomes:

-

Euthanize the animal model (e.g., rat, hamster) and perfuse the liver with ice-cold saline.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in a known volume of storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Store the microsomes at -80°C until use.

3.1.2. Squalene Synthase Assay:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

MgCl₂

-

NADPH

-

Radiolabeled substrate (e.g., [³H]farnesyl pyrophosphate)

-

Hepatic microsomes

-

-

Add varying concentrations of YM-53601 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids, including the radiolabeled squalene, into the organic phase.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled squalene formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of YM-53601 and determine the IC50 value.

In Vivo Cholesterol Biosynthesis Assay

This assay measures the effect of YM-53601 on the de novo synthesis of cholesterol from a radiolabeled precursor in live animals.

-

Administer YM-53601 or vehicle control orally to the animal model (e.g., rats) at various doses.

-

After a specified time (e.g., 1 hour), inject the animals intraperitoneally with a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate.[1]

-

After a further incubation period (e.g., 2 hours), collect blood and liver samples.

-

Extract total lipids from the plasma and a portion of the liver.

-

Saponify the lipid extract to hydrolyze cholesteryl esters.

-

Extract the non-saponifiable lipids, which include cholesterol.

-

Separate the cholesterol from other lipids using a method like TLC or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.

-

Calculate the inhibition of cholesterol biosynthesis for each dose of YM-53601 and determine the ED50 value.

Plasma Lipid Analysis

This protocol outlines the measurement of plasma cholesterol and triglyceride levels in animal models treated with YM-53601.

-

Collect blood samples from the animals at baseline and after the treatment period with YM-53601 or a comparator drug.

-

Separate the plasma by centrifugation.

-

Measure total cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic assay kits.

-

Calculate nonHDL-cholesterol using the following formula:

-

nonHDL-C = Total Cholesterol - HDL-Cholesterol

-

-

Analyze the data to determine the percentage change in lipid levels from baseline and compare the effects of different treatments.

Visualizations

Signaling Pathway

Caption: Cholesterol biosynthesis pathway and the inhibitory action of YM-53601.

Experimental Workflow

Caption: Workflow for in vitro and in vivo evaluation of YM-53601.

Conclusion

YM-53601 is a highly effective inhibitor of squalene synthase, demonstrating potent activity in reducing cholesterol biosynthesis and lowering plasma nonHDL-C and triglyceride levels in various animal models. Its mechanism of action, targeting a key committed step in the cholesterol synthesis pathway, makes it a valuable tool for research into lipid metabolism and a potential therapeutic agent for dyslipidemia. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cardiovascular drug discovery and development.

References

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]

- 3. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 4. oyc.co.jp [oyc.co.jp]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

The Discovery and Synthesis of YM-53601: A Potent Squalene Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a novel, potent, and specific inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological effects of YM-53601. Detailed experimental protocols for key assays and a summary of its in vitro and in vivo activities are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising lipid-lowering agent.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a key downstream enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[3] Its inhibition offers a targeted approach to reducing cholesterol levels without affecting the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol.[1] YM-53601, identified as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, emerged from a discovery program aimed at identifying novel squalene synthase inhibitors.[1][2]

Discovery of YM-53601

YM-53601 was discovered by Yamanouchi Pharmaceutical Co., Ltd. during a screening campaign for compounds capable of reducing plasma cholesterol.[1] It was identified as a potent inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects in various animal models.[1][2]

Synthesis of YM-53601

While the proprietary, detailed synthesis protocol for YM-53601 by Yamanouchi Pharmaceutical Co., Ltd. is not publicly available, the general synthetic approach for 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors has been described in the scientific literature. The synthesis of YM-53601 involves the coupling of a carbazole moiety with a functionalized quinuclidine side chain.

Below is a logical workflow for the potential synthesis of YM-53601, based on related medicinal chemistry publications.

Caption: Logical workflow for the synthesis of YM-53601.

Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its lipid-lowering effects by directly inhibiting squalene synthase. This enzyme catalyzes the two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This is the first committed step in the biosynthesis of sterols.[3]

The Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol. YM-53601 acts at a crucial juncture in this pathway.

Caption: Simplified cholesterol biosynthesis pathway highlighting the site of action of YM-53601.

Quantitative Data

The inhibitory potency and in vivo efficacy of YM-53601 have been quantified in several studies.

Table 1: In Vitro Inhibitory Activity of YM-53601 against Squalene Synthase

| Species/Cell Line | IC50 (nM) |

| Rat (hepatic microsomes) | 90[4] |

| Hamster (hepatic microsomes) | 170[4] |

| Guinea-pig (hepatic microsomes) | 46[4] |

| Rhesus monkey (hepatic microsomes) | 45[4] |

| Human (HepG2 cells) | 79[4] |

Table 2: In Vivo Efficacy of YM-53601

| Animal Model | Dosage | Effect | Reference |

| Rats | 32 mg/kg (ED50) | Inhibition of cholesterol biosynthesis | [1][2] |

| Guinea-pigs | 100 mg/kg/day for 14 days | 47% reduction in plasma nonHDL-C | [1][2] |

| Rhesus monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C | [1][2] |

| Hamsters (normal diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides | [1][2] |

| Hamsters (high-fat diet) | 100 mg/kg/day for 7 days | 73% decrease in plasma triglycerides | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize YM-53601.

Squalene Synthase Inhibition Assay (In Vitro)

This assay determines the inhibitory activity of YM-53601 on squalene synthase in hepatic microsomes.

Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.

Protocol Details:

-

Microsome Preparation: Homogenize liver tissue or HepG2 cells in a suitable buffer and centrifuge to isolate the microsomal fraction.

-

Incubation: In a final volume of 100 µL, combine microsomal protein (e.g., 50 µg), buffer, cofactors, and varying concentrations of YM-53601.

-

Reaction Initiation: Start the reaction by adding a solution of [3H]-FPP.

-

Lipid Extraction: After stopping the reaction, add n-hexane to extract the lipid-soluble products, including [3H]-squalene.

-

Quantification: Measure the radioactivity in the hexane layer using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the concentration of YM-53601 to determine the IC50 value.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This assay measures the effect of YM-53601 on the de novo synthesis of cholesterol in live animals.

Caption: Experimental workflow for the in vivo cholesterol biosynthesis inhibition assay.

Protocol Details:

-

Dosing: Administer YM-53601 at various doses to a group of rats.

-

Radiolabeling: Inject a known amount of [14C]-acetate, a precursor for cholesterol synthesis.

-

Sample Collection and Processing: After a set time, collect blood and extract the lipids from the plasma.

-

Sterol Isolation: Saponify the lipid extract to hydrolyze ester bonds and then extract the non-saponifiable fraction, which contains cholesterol.

-

Quantification: Measure the amount of [14C] incorporated into cholesterol using liquid scintillation counting.

-

Data Analysis: Determine the dose of YM-53601 that causes a 50% reduction in cholesterol synthesis (ED50).

Conclusion

YM-53601 is a potent and selective inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering properties demonstrated in a range of preclinical models. Its mechanism of action, targeting a key committed step in sterol biosynthesis, makes it an attractive candidate for the treatment of hyperlipidemia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of YM-53601 and other squalene synthase inhibitors.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of YM-53601: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Squalene Synthase Inhibitor for Hyperlipidemia

YM-53601, a novel squalene synthase inhibitor, has demonstrated significant potential in reducing plasma cholesterol and triglyceride levels. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of YM-53601 and its analogs, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapies for hyperlipidemia.

Introduction to YM-53601 and its Mechanism of Action

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase (SQS).[1] SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By inhibiting SQS, YM-53601 effectively blocks the production of cholesterol and other sterols.[2] This mechanism offers a targeted approach to lowering elevated lipid levels, a key risk factor for atherosclerosis and cardiovascular disease.[2]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.

Structure-Activity Relationship (SAR) of YM-53601 Analogs

A study by Ishihara et al. (2003) explored the synthesis and biological evaluation of a series of 3-ethylidenequinuclidine derivatives, providing crucial insights into the SAR of YM-53601.[1] The in vitro inhibitory activity against human squalene synthase and the in vivo efficacy in reducing non-HDL cholesterol in hamsters were assessed for various analogs. The key findings from this study are summarized in the table below.

| Compound | R | X | Geometry | IC50 (nM) vs. Human SQS | % Reduction of non-HDL Cholesterol in Hamsters (50 mg/kg/day, p.o.) |

| YM-53601 | H | F | E | 79 | ~70 |

| YM-53579 | H | H | Z | 160 | ~50 |

| Analog 1 | H | H | E | >1000 | - |

| Analog 2 | F | H | Z | 230 | - |

| Analog 3 | Cl | H | Z | 180 | - |

| Analog 4 | OCH3 | H | Z | 820 | - |

| Analog 5 | H | Cl | E | 110 | - |

| Analog 6 | H | Br | E | 150 | - |

Table 1: Structure-Activity Relationship of YM-53601 and its Analogs [1]

The data reveals several key structural features that are critical for the potent activity of YM-53601:

-

The Carbazole Moiety: The unsubstituted 9H-carbazole group is essential for activity and appears to contribute to a favorable safety profile, as derivatives with this moiety did not show signs of hepatotoxicity.[1]

-

The Quinuclidine Ring: This rigid, basic nitrogen-containing scaffold is a common feature in many squalene synthase inhibitors and is crucial for binding to the enzyme.

-

The Ethoxy Linker and Stereochemistry: The geometry of the double bond in the ethylidene linker significantly impacts activity. The (E)-configuration, as seen in YM-53601, is preferred over the (Z)-configuration for higher potency.

-

Substitution on the Ethylidene Group: The presence of a fluorine atom at the vinylic position (X=F) in the (E)-isomer dramatically enhances the inhibitory activity, as demonstrated by the lower IC50 value of YM-53601 compared to its non-fluorinated counterpart.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of YM-53601 and its analogs.

In Vitro Squalene Synthase Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of squalene synthase in a cell-free system.

Protocol:

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., from rat or human hepatoma cell line like HepG2) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a reaction tube, pre-incubate the liver microsomes with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a reaction mixture containing [3H]farnesyl diphosphate (FPP) as the substrate and necessary cofactors such as NADPH and MgCl2.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Extract the lipids, including the newly synthesized [3H]squalene, using an organic solvent (e.g., hexane).

-

Separate the squalene from other lipids using thin-layer chromatography (TLC).

-

Scrape the silica gel corresponding to the squalene band and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of squalene synthase activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vivo Cholesterol Biosynthesis Assay

This assay measures the effect of a test compound on the de novo synthesis of cholesterol in a living animal model.

References

- 1. Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2: enzyme inhibition and effects on plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Squalene Synthase Inhibitor YM-53601 on Human Hepatoma HepG2 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of YM-53601, a potent squalene synthase inhibitor, on the human hepatoma cell line, HepG2. YM-53601 targets a critical enzyme in the cholesterol biosynthesis pathway, leading to a significant reduction in cholesterol production. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's impact on cell viability and apoptosis, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research into the therapeutic potential of squalene synthase inhibitors in liver cancer and related metabolic diseases.

Introduction

YM-53601 is a pharmacological agent that specifically inhibits squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is often dysregulated in cancer cells, including hepatocellular carcinoma, to meet the high demand for lipids for membrane synthesis and signaling. The HepG2 cell line, derived from a human liver carcinoma, is a widely used in vitro model for studying liver metabolism and the effects of therapeutic compounds. This guide details the known effects of YM-53601 on HepG2 cells, providing a foundation for further investigation.

Quantitative Data Summary

The inhibitory effect of YM-53601 on squalene synthase in HepG2 cells has been quantified, providing a measure of its potency. Additionally, the impact on mitochondrial cholesterol levels has been reported.

| Parameter | Cell Line | Value | Reference |

| IC50 (Squalene Synthase Inhibition) | HepG2 | 79 nM | [1][2] |

| pIC50 (Squalene Synthase Inhibition) | HepG2 | 4.10 | [3] |

| Mitochondrial Cholesterol Reduction | HepG2 | Observed at 1 µM | [1][2] |

Core Signaling Pathway: Cholesterol Biosynthesis

YM-53601's primary mechanism of action is the inhibition of squalene synthase, which catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate and subsequently into squalene. This is a committed step in the cholesterol biosynthesis pathway. By blocking this step, YM-53601 effectively depletes the downstream production of cholesterol. The regulation of this pathway in liver cells is tightly controlled, primarily by the sterol regulatory element-binding protein 2 (SREBP-2).[1][4][5][6]

Experimental Protocols

The following protocols are generalized methods for assessing the effects of YM-53601 on HepG2 cells, based on standard laboratory procedures.

Cell Culture

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of YM-53601 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with desired concentrations of YM-53601 for a specified time.

-

Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for investigating the effects of YM-53601 on HepG2 cells and the logical relationship of its mechanism of action.

Conclusion

YM-53601 demonstrates potent, quantifiable effects on HepG2 cells through the specific inhibition of squalene synthase, leading to a reduction in cholesterol biosynthesis. This targeted action provides a valuable tool for investigating the role of cholesterol metabolism in hepatocellular carcinoma. The experimental protocols and workflows outlined in this guide offer a framework for further research into the downstream consequences of squalene synthase inhibition, including its potential to induce apoptosis and reduce cell viability in cancer cells. Future studies should focus on elucidating the specific signaling pathways modulated by cholesterol depletion in HepG2 cells to fully understand the therapeutic potential of YM-53601 and similar compounds.

References

- 1. A novel role for CRTC2 in hepatic cholesterol synthesis through SREBP‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway [jstage.jst.go.jp]

- 5. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601: A Technical Guide to its IC50 Value Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of YM-53601, a potent inhibitor of squalene synthase. The document details the determination of its half-maximal inhibitory concentration (IC50), outlines the experimental protocols for this measurement, and illustrates its mechanism of action within the cholesterol biosynthesis pathway.

Quantitative Data Summary

The inhibitory activity of YM-53601 against squalene synthase has been evaluated across various species and cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below for comparative analysis.

| Species/Cell Line | Enzyme Source | IC50 (nM) |

| Human | HepG2 cells | 79[1][2][3][4] |

| Rat | Liver microsomes | 90[1][2][3][4] |

| Hamster | Liver microsomes | 170[1][5] |

| Guinea Pig | Liver microsomes | 46[1][5] |

| Rhesus Monkey | Liver microsomes | 45[1][5] |

In addition to its in vitro enzymatic inhibition, YM-53601 has demonstrated in vivo efficacy in suppressing cholesterol biosynthesis. The effective dose required to inhibit cholesterol biosynthesis by 50% (ED50) in rats has been determined to be 32 mg/kg[1][2][3][4].

Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1)[1][5]. This enzyme catalyzes the first committed step in cholesterol biosynthesis, a critical pathway for cellular function. Squalene synthase is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene[6]. By blocking this step, YM-53601 effectively reduces the production of squalene and all subsequent downstream products in the cholesterol synthesis pathway.

The following diagram illustrates the position of squalene synthase and the inhibitory action of YM-53601 within the cholesterol biosynthesis pathway.

Experimental Protocol: In Vitro Squalene Synthase IC50 Determination

The following protocol provides a detailed methodology for determining the IC50 value of YM-53601 against squalene synthase using hepatic microsomes. This protocol is a synthesis of methodologies described in the scientific literature.

Materials and Reagents

-

Test Compound: YM-53601

-

Enzyme Source: Hepatic microsomes (from human [e.g., HepG2 cells], rat, hamster, etc.)

-

Substrate: [3H]farnesyl diphosphate ([3H]-FPP)

-

Cofactor: NADPH

-

Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl2

-

Scintillation Cocktail

-

Organic Solvent: for extraction (e.g., petroleum ether or hexane)

-

Microcentrifuge tubes

-

Scintillation vials

-

Liquid scintillation counter

-

Incubator or water bath (37°C)

Experimental Workflow

The general workflow for the in vitro enzyme inhibition assay is depicted below.

Detailed Method

-

Preparation of Reagents:

-

Prepare a stock solution of YM-53601 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the YM-53601 stock solution to obtain a range of concentrations for the assay.

-

Thaw the hepatic microsomes on ice.

-

Prepare the assay buffer (50 mM phosphate buffer, pH 7.4, with 10 mM MgCl2).

-

Prepare a solution of NADPH in the assay buffer.

-

-

Assay Setup:

-

In microcentrifuge tubes, add the following components in order:

-

Assay buffer

-

Hepatic microsomes (a pre-determined optimal protein concentration)

-

YM-53601 solution at various concentrations (or vehicle for the control)

-

NADPH solution

-

-

Gently mix the contents of the tubes.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a known concentration of [3H]-FPP to each tube.

-

Incubate the reaction mixtures at 37°C for an additional 10 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of organic solvent (e.g., petroleum ether or a hexane:isopropanol mixture).

-

Vortex the tubes vigorously to extract the lipid-soluble [3H]-squalene into the organic phase.

-

Centrifuge the tubes to separate the aqueous and organic layers.

-

-

Measurement of Radioactivity:

-

Carefully transfer a known volume of the organic layer containing the [3H]-squalene to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of YM-53601 using the following formula: % Inhibition = [1 - (CPM with inhibitor / CPM of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of YM-53601 that produces 50% inhibition of squalene synthase activity.

-

Logical Relationship of Experimental Steps

The logical flow of the experimental protocol is designed to ensure accurate and reproducible IC50 determination.

This technical guide provides a foundational understanding of YM-53601's inhibitory properties and the methodologies used to quantify them. For researchers and professionals in drug development, these protocols and data serve as a valuable resource for further investigation and application of this potent squalene synthase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. med.libretexts.org [med.libretexts.org]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Cholesterol biosynthesis [reactome.org]

- 6. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

The Interplay of YM-53601 and Sterol Regulatory Element-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a potent, orally active squalene synthase inhibitor that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various preclinical animal models.[1][2] Its primary mechanism of action is the direct inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a marked decrease in the endogenous production of cholesterol. A crucial, yet not directly elucidated, aspect of YM-53601's activity is its interplay with the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The SREBPs are master transcriptional regulators of lipid homeostasis. By depleting intracellular cholesterol, YM-53601 is anticipated to trigger a robust activation of SREBPs, a compensatory mechanism aimed at restoring cellular sterol levels. This guide provides an in-depth technical overview of YM-53601, the SREBP pathway, and their expected interaction, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

YM-53601: A Squalene Synthase Inhibitor

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a small molecule inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][3] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] By blocking this step, YM-53601 effectively curtails the entire downstream pathway leading to cholesterol production.

Efficacy and Quantitative Data

Preclinical studies have demonstrated the potent lipid-lowering effects of YM-53601. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Inhibitory Activity of YM-53601 on Squalene Synthase

| Species/Cell Line | Tissue Source | IC50 (nM) |

| Human | HepG2 cells | 79 |

| Rat | Liver microsomes | 90 |

| Hamster | Liver microsomes | 170 |

| Guinea-pig | Liver microsomes | 46 |

| Rhesus monkey | Liver microsomes | 45 |

| Data sourced from MedchemExpress.com.[3] |

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis and Plasma Lipids

| Animal Model | Diet | Dosage | Duration | Effect | Reference |

| Rat | - | 32 mg/kg (single p.o.) | - | ED50 for cholesterol biosynthesis inhibition | [2] |

| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in plasma nonHDL-C | [2] |

| Rhesus monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% reduction in plasma nonHDL-C | [2] |

| Hamster | Normal | 50 mg/kg/day | 5 days | 81% reduction in plasma triglycerides | [2] |

| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in plasma triglycerides | [2] |

The Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors are central regulators of cellular lipid metabolism. There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 is the primary regulator of cholesterol synthesis, while the SREBP-1 isoforms are more involved in fatty acid and triglyceride synthesis.[5]

Under conditions of sufficient cellular sterol levels, SREBPs are retained in the endoplasmic reticulum (ER) as inactive precursors, bound to the SREBP cleavage-activating protein (SCAP). The SCAP-SREBP complex is held in the ER by another protein, Insulin-induced gene (Insig). When cellular sterol levels fall, Insig dissociates from the SCAP-SREBP complex, allowing it to translocate to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, mature SREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription. These target genes include those encoding enzymes for cholesterol synthesis (such as HMG-CoA reductase and squalene synthase) and the LDL receptor for cholesterol uptake.

The Hypothesized Interaction of YM-53601 and SREBPs

While direct experimental evidence for the effect of YM-53601 on SREBP activation is not yet published, a strong theoretical link can be established based on its mechanism of action. By inhibiting squalene synthase, YM-53601 directly reduces the synthesis of cholesterol. This depletion of the end-product of the pathway is a potent signal for the activation of SREBP-2.

The expected molecular cascade is as follows:

-

YM-53601 inhibits squalene synthase.

-

Cholesterol biosynthesis is reduced.

-

Intracellular sterol levels decrease.

-

The SCAP-SREBP complex is released from Insig in the ER.

-

The SCAP-SREBP complex translocates to the Golgi.

-

SREBP is cleaved by S1P and S2P, releasing the mature form.

-

Mature SREBP translocates to the nucleus.

-

Transcription of SREBP target genes is upregulated. This includes a compensatory upregulation of genes in the cholesterol synthesis pathway, such as HMG-CoA reductase and squalene synthase itself. Indeed, studies have shown that low cholesterol levels can lead to an 8-fold increase in squalene synthase activity mediated by SREBP activation.

This feedback loop is a fundamental aspect of cholesterol homeostasis. It also suggests that combining a squalene synthase inhibitor like YM-53601 with an HMG-CoA reductase inhibitor (a statin) could have synergistic effects, as the former would block a later step in the pathway while the latter would inhibit the upregulated HMG-CoA reductase.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of YM-53601 and for assessing SREBP activation.

In Vitro Squalene Synthase Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of YM-53601 on squalene synthase activity.

-

Materials:

-

Liver microsomes from various species (e.g., rat, hamster, human HepG2 cells).

-

YM-53601 dissolved in DMSO.

-

[³H]farnesyl pyrophosphate (FPP).

-

NADPH.

-

HEPES buffer (50 mM, pH 7.4).

-

Reaction buffer containing MgCl₂, NaF, and dithiothreitol.

-

-

Procedure:

-

Prepare liver microsomes by differential centrifugation of liver homogenates.

-

Pre-incubate the microsomal protein with various concentrations of YM-53601 in HEPES buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]FPP and NADPH in the reaction buffer.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding a quench solution (e.g., ethanolic KOH).

-

Extract the lipid-soluble products (including [³H]squalene) with an organic solvent (e.g., hexane).

-

Quantify the amount of [³H]squalene formed using liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of YM-53601 and determine the IC50 value using non-linear regression analysis.

-

In Vivo Cholesterol Biosynthesis Assay

-

Objective: To measure the in vivo effect of YM-53601 on the rate of cholesterol synthesis.

-

Materials:

-

Animal models (e.g., rats).

-

YM-53601 formulated for oral administration.

-

Radiolabeled precursor, such as [¹⁴C]acetate or [³H]water.

-

-

Procedure:

-

Administer YM-53601 or vehicle control to the animals via oral gavage.

-

After a specified time (e.g., 1 hour), inject the radiolabeled precursor intraperitoneally.

-

After a further incubation period (e.g., 1 hour), collect blood and/or liver tissue.

-

Extract total lipids from the plasma or liver homogenates.

-

Saponify the lipid extract to release free cholesterol.

-

Isolate cholesterol by precipitation (e.g., with digitonin) or chromatography.

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.

-

Express the rate of cholesterol synthesis as the amount of radiolabel incorporated per gram of tissue or per volume of plasma over time.

-

Western Blot Analysis of SREBP Processing

-

Objective: To assess the effect of a compound on the proteolytic processing of SREBP (i.e., the conversion of the precursor form to the mature form).

-

Materials:

-

Cultured cells (e.g., HepG2) or liver tissue from treated animals.

-

Lysis buffer containing protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies specific for the N-terminal domain of SREBP-1 or SREBP-2 (which detect both precursor and mature forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

-

-

Procedure:

-

Treat cells or animals with the test compound (e.g., YM-53601) for the desired time.

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions from the cells or tissues.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE. The precursor form of SREBP has a molecular weight of ~125 kDa, while the mature form is ~68 kDa.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody against SREBP.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of mature to precursor SREBP.

-

Conclusion and Future Directions

YM-53601 is a promising lipid-lowering agent with a well-defined primary mechanism of action as a squalene synthase inhibitor. While its clinical development status is not extensively documented in recent literature, its potent preclinical efficacy highlights the therapeutic potential of this class of compounds. The intricate and powerful regulatory network of the SREBP pathway is undoubtedly a key player in the cellular response to YM-53601. The expected activation of SREBP as a compensatory mechanism underscores the complexity of targeting lipid metabolism.

Future research should focus on directly elucidating the effects of YM-53601 on SREBP processing and target gene expression in relevant cell and animal models. Transcriptomic and proteomic analyses would provide a comprehensive view of the cellular reprogramming induced by this compound. Furthermore, studies investigating the combination of YM-53601 with statins are warranted to explore potential synergistic effects and to determine the optimal strategy for leveraging the interplay between direct enzyme inhibition and the resulting feedback regulation for the management of hyperlipidemia.

References

- 1. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Genome-Wide Occupancy of SREBP1 and Its Partners NFY and SP1 Reveals Novel Functional Roles and Combinatorial Regulation of Distinct Classes of Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YM-53601 in Hamster Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YM-53601, a potent squalene synthase inhibitor, in hamster models for lipid-lowering studies. The following sections detail the dosage regimens, experimental protocols, and the underlying mechanism of action.

Quantitative Data Summary

The following table summarizes the dosages of YM-53601 used in various hamster models as reported in the scientific literature.